molecular formula C10H18O B14392185 4-Methylidenenonan-3-one CAS No. 88226-51-1

4-Methylidenenonan-3-one

Cat. No.: B14392185
CAS No.: 88226-51-1
M. Wt: 154.25 g/mol
InChI Key: RSXVYVFBCPEHKZ-UHFFFAOYSA-N
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Description

4-Methylidenenonan-3-one is a branched-chain ketone characterized by a methylidene group (CH₂=C) at the fourth carbon and a ketone functional group at the third position of a nine-carbon chain. Its IUPAC name defines its structure as CH₂=C(CH₂)₅CO.

Properties

CAS No.

88226-51-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-methylidenenonan-3-one

InChI

InChI=1S/C10H18O/c1-4-6-7-8-9(3)10(11)5-2/h3-8H2,1-2H3

InChI Key

RSXVYVFBCPEHKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidenenonan-3-one can be achieved through several methods. One common approach involves the aldol condensation of nonanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the methylidene group.

Industrial Production Methods

In an industrial setting, the production of 4-Methylidenenonan-3-one may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced purification techniques such as distillation and chromatography ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Methylidenenonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylidene group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylidenenonan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylidenenonan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The methylidene group can participate in electrophilic addition reactions, leading to the formation of new chemical bonds. These interactions can influence metabolic pathways and other biological processes.

Comparison with Similar Compounds

Limitations and Contradictions

  • Absence of Direct Data: None of the evidence explicitly discusses 4-Methylidenenonan-3-one, requiring extrapolation from analogues.

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